Phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester
Overview
Description
Synthesis Analysis
The synthesis of phosphonic acid derivatives involves a range of chemical reactions, including the Michaelis-Arbuzov reaction for generating bisphosphonate esters and the use of dialkyl phosphites in conjunction with formaldehyde for producing N,N-bis(phosphonomethyl)amino acids. For example, the synthesis of phenyl substituted bisphosphonates has been achieved, leading to the preparation of layered Cd complexes of (dichloromethylene)bisphosphonic acid phenyl and alkyl ester derivatives, showcasing the versatility of these compounds in coordination chemistry (Jokiniemi et al., 2009).
Molecular Structure Analysis
The molecular structures of these compounds reveal complex coordination behaviors, as observed in crystal structures determined by X-ray diffraction. These structures often display one-dimensional chains, layered frameworks, and three-dimensional supramolecular networks, highlighting the structural diversity of bisphosphonate metal complexes (Jokiniemi et al., 2007).
Chemical Reactions and Properties
Phosphonic acid derivatives undergo various chemical reactions, including transesterification processes that allow for the functionalization of these compounds without hydrolysis of the phosphonate ester group. These reactions facilitate the synthesis of complex phosphonic acids and their esters, which can be tailored for specific applications (Bulman Page et al., 2002).
Physical Properties Analysis
The physical properties of phosphonic acid derivatives are closely related to their molecular structures. The presence of phenyl rings, alkyl groups, and metal coordination centers significantly affects their solubility, thermal stability, and reactivity. The thermal behavior of these compounds is particularly noteworthy, as it provides insights into their stability and decomposition pathways (Jokiniemi et al., 2009).
Chemical Properties Analysis
The chemical properties of phosphonic acid derivatives are influenced by their phosphonate groups and the ability to form complexes with metals. These properties are exploited in various applications, including catalysis, material science, and as ligands in coordination chemistry. The interaction with metals leads to the formation of complexes with unique chemical and physical properties, which are of interest for both fundamental research and practical applications (Jokiniemi et al., 2007).
Scientific Research Applications
Polymer Degradation
Phosphonic acid esters, including (2-chloroethyl)-, bis(2-chloroethyl) ester derivatives, have been investigated for their potential in the degradation of polymers. Research efforts have focused on developing pathways for the degradation of polymer wastes such as polyurethanes, polycarbonates, and polyamides using esters of H-phosphonic and phosphoric acids. These esters are effective degrading agents that can lead to the recovery of phosphorus-containing molecules with potential applications as fire retardants due to their inherent properties. The degraded products can be reused as intermediates for preparing rigid polyurethane foams, highlighting the dual benefit of waste reduction and resource recovery (Mitova et al., 2013).
Medicinal Chemistry and Biological Applications
Phosphonic acid and its derivatives play a significant role in medicinal chemistry and biological applications. They are used as bioactive agents (drugs and pro-drugs), for bone targeting, in the design of supramolecular or hybrid materials, for surface functionalization, analytical purposes, medical imaging, and as phosphoantigens. The structural analogy of phosphonic acids with the phosphate group contributes to their wide-ranging applications across chemistry, biology, and physics. The synthesis methods for these compounds are critical for various research projects, indicating their importance in drug development and biomedical research (Sevrain et al., 2017).
Environmental Science
In environmental science, phosphonic acid esters are scrutinized for their degradation products and environmental fate. Notably, these compounds are part of chemical warfare agent degradation studies, assessing their formation, environmental fate, and ecotoxicity. Understanding the persistence and toxic effects of degradation products, such as those from (2-chloroethyl)-, bis(2-chloroethyl) ester phosphonic acid, is crucial for evaluating environmental and occupational health impacts. This research aids in identifying persistent compounds that indicate previous chemical warfare agent presence or degradation processes, contributing to environmental monitoring and safety protocols (Munro et al., 1999).
Materials Science
In materials science, phosphonic acid esters are explored for their complexing properties, particularly in the synthesis, characterization, and complexing behaviors of acyclic and macrocyclic compounds containing α-amino- or α-hydroxyphosphonate units. These compounds exhibit significant complexing properties toward metals and lanthanides, suggesting their potential in creating advanced materials with specific functionalities. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction analyses have been employed to elucidate the properties of these phosphonate-containing compounds (Failla et al., 2000).
properties
IUPAC Name |
1-chloro-2-[2-chloroethoxy(2-chloroethyl)phosphoryl]oxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl3O3P/c7-1-4-11-13(10,6-3-9)12-5-2-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIDKSWYSYEFAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OP(=O)(CCCl)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl3O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027618 | |
Record name | Bis(2-chloroethyl) 2-chloroethylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Phosphonic acid, P-(2-chloroethyl)-, bis(2-chloroethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester | |
CAS RN |
6294-34-4 | |
Record name | Bis(2-chloroethyl) P-(2-chloroethyl)phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6294-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-chloroethyl) 2-chloroethylphosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2-chloroethyl) (2-chloroethyl)phosphonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9297 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphonic acid, P-(2-chloroethyl)-, bis(2-chloroethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(2-chloroethyl) 2-chloroethylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-chloroethyl) 2-chloroethylphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.962 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(2-CHLOROETHYL) (2-CHLOROETHYL)PHOSPHONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E2R2KWC27 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.